Plumbagin

説明

特性

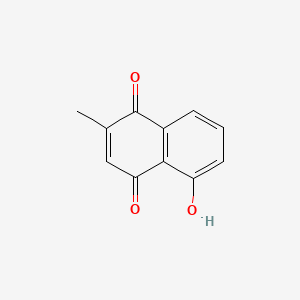

IUPAC Name |

5-hydroxy-2-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMMXZQDRFWYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C1=O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075413 | |

| Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-42-5 | |

| Record name | Plumbagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plumbagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plumbagin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plumbagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methyl-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PLUMBAGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAS4TBQ4OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Plumbagin's Mechanism of Action in Cancer Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Executive Summary

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), a naturally occurring naphthoquinone derived from the roots of plants of the Plumbago genus, has garnered significant attention for its potent anticancer activities across a wide spectrum of malignancies.[1][2][3] Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways, ultimately leading to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and programmed cell death. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved. This compound's multifaceted approach, primarily centered on the generation of reactive oxygen species (ROS) and the subsequent disruption of key cancer signaling nodes like NF-κB, STAT3, and Akt, underscores its promise as a candidate for further drug development.[1][2][4]

Core Mechanism 1: Generation of Reactive Oxygen Species (ROS)

A primary and overarching mechanism of this compound's anticancer activity is its function as a pro-oxidant, leading to a significant increase in intracellular reactive oxygen species (ROS).[1][2][4] This elevation of ROS creates a state of oxidative stress that cancer cells cannot overcome, triggering a cascade of events leading to cell death.

This compound-induced ROS generation has been shown to:

-

Induce DNA Damage: High levels of ROS can cause oxidative damage to DNA, leading to double-strand breaks.[1][2]

-

Disrupt Mitochondrial Function: this compound treatment leads to the loss of mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[5] This dysfunction results in the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[5]

-

Activate Stress-Signaling Pathways: The increase in ROS activates stress-response kinases such as c-Jun N-terminal kinase (JNK), which in turn contributes to the apoptotic process.[6]

The central role of ROS in this compound's activity is confirmed by experiments where the effects of this compound are reversed by the use of ROS scavengers, such as N-acetyl-l-cysteine (NAC).[5][7][8][9]

Core Mechanism 2: Modulation of Key Signaling Pathways

This compound exerts significant inhibitory effects on several key signaling pathways that are constitutively active in cancer cells and crucial for their survival, proliferation, and metastasis.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. This compound is a potent inhibitor of this pathway.[10][11] It prevents the activation of NF-κB by:

-

Inhibiting IKK Activation: this compound suppresses the TNF-α-induced phosphorylation and activation of IκB kinase (IKK).[10]

-

Preventing IκBα Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8][10]

-

Blocking p65 Nuclear Translocation: Consequently, the NF-κB p65 subunit is not translocated to the nucleus to activate the transcription of its target genes.[8][10]

Downregulation of the NF-κB pathway leads to the decreased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, XIAP), and proteins involved in angiogenesis and metastasis (e.g., VEGF).[10]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. This compound has been shown to effectively inhibit this pathway.[12] It disrupts the pathway by inhibiting Akt kinase activity, which in turn prevents the activation of downstream targets like the mammalian target of rapamycin (mTOR).[12][13] Inhibition of this pathway is a key mechanism through which this compound induces cell cycle arrest and autophagy in cancer cells.[13]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that is often overactive in cancer, promoting proliferation and preventing apoptosis. This compound has been shown to inhibit the DNA-binding activity of STAT3, thereby blocking its function as a transcription factor.[12]

Core Mechanism 3: Induction of Cell Cycle Arrest

This compound consistently induces cell cycle arrest in various cancer cell lines, preventing them from proceeding through the division cycle.[7][14][15] The specific phase of arrest can be cell-type dependent, with reports showing arrest at the G1, S, or G2/M phases.

-

G1 Phase Arrest: In breast and colon cancer cells, this compound can induce G1 arrest.[14][16] This is often associated with the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[14][16] It also corresponds with the downregulation of G1-phase cyclins, such as cyclin D1 and cyclin E.[14][16]

-

S-G2/M Phase Arrest: In melanoma and other cancer cells, this compound causes an accumulation of cells in the S and G2/M phases.[6] This arrest is linked to the reduced expression of key G2/M regulators, including Cyclin A, Cyclin B1, Cdc2, and Cdc25C.[6][13]

Core Mechanism 4: Induction of Apoptosis

The culmination of this compound's effects—ROS generation, pathway inhibition, and cell cycle arrest—is the robust induction of apoptosis, or programmed cell death. This compound activates both intrinsic (mitochondrial) and extrinsic apoptotic pathways.

-

Intrinsic Pathway: As described, this compound-induced ROS disrupts the mitochondrial membrane, leading to the release of cytochrome c.[5] This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[5][8] This process is also regulated by the Bcl-2 family of proteins; this compound decreases the expression of anti-apoptotic members like Bcl-2 and Bcl-xL while increasing pro-apoptotic members like Bax and Bak.[8][10][16]

-

Caspase-Independent Pathway: this compound also triggers the release of AIF from the mitochondria, which can induce apoptosis in a caspase-independent manner.[5]

Quantitative Data Summary

The cytotoxic and mechanistic effects of this compound have been quantified across numerous studies. The following tables summarize key findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| SGC-7901 | Gastric Cancer | 19.12 | 24 | [10] |

| MKN-28 | Gastric Cancer | 13.64 | 24 | [10] |

| AGS | Gastric Cancer | 10.12 | 24 | [10] |

| A549 | Non-Small Cell Lung | 10.3 | 12 | [8][17] |

| H292 | Non-Small Cell Lung | 7.3 | 12 | [8][17] |

| H460 | Non-Small Cell Lung | 6.1 | 12 | [8][17] |

| MCF-7 | Breast Cancer | 3.2 | Not Specified | [13] |

| MDA-MB-231 | Breast Cancer | 4.4 | Not Specified | [13] |

| MCF-7 | Breast Cancer | 2.63 | 24 | [18] |

| A375 | Melanoma | 2.790 | 48 | [19] |

| SK-MEL-28 | Melanoma | 3.872 | 48 | [19] |

| MG-63 | Osteosarcoma | 15.9 µg/mL | Not Specified | [20] |

Table 2: Effect of this compound on Apoptosis and Cell Cycle

| Cell Line | Concentration (µM) | Effect | Observation | Reference |

| SGC-7901 | 5 | Apoptosis | 8.00% apoptotic cells | [10] |

| SGC-7901 | 10 | Apoptosis | 30.57% apoptotic cells | [10] |

| SGC-7901 | 20 | Apoptosis | 35.33% apoptotic cells | [10] |

| HCT116 | 5-10 | Cell Cycle Arrest | Arrest at G1 phase | [14] |

| MCF-7 | Not Specified | Cell Cycle Arrest | Arrest at G1 phase | [16] |

| MDA-MB-231 | Not Specified | Cell Cycle Arrest | Arrest at G2-M phase | [13] |

| A375.S2 | Not Specified | Cell Cycle Arrest | Arrest at S-G2/M phase | [6] |

| MG-63 | 40 µg/mL | Cell Cycle Arrest | 47% of cells in S-phase | [20] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate this compound's mechanism of action, based on methodologies described in the cited literature.[10][14][19][21][22]

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (e.g., 1-4 hours at 37°C).

-

Measurement: For MTT, add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting viability against drug concentration.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This method allows for the quantification of apoptotic cells and the analysis of cell cycle distribution.

-

Cell Culture and Treatment: Grow cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Fixation (for Cell Cycle): For cell cycle analysis, fix the cells in cold 70% ethanol and store at -20°C for at least 30 minutes.[14][21]

-

Staining:

-

For Apoptosis: Resuspend fresh (unfixed) cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[10]

-

For Cell Cycle: Wash fixed cells to remove ethanol, then resuspend in PBS containing RNase A and Propidium Iodide (PI). Incubate for 30 minutes at 37°C.[14]

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis:

-

Apoptosis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle: Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence).

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with this compound, then wash with PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, p-Akt, Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the protein expression level, which can be quantified relative to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound demonstrates a robust and multifaceted anticancer profile by simultaneously targeting several core vulnerabilities of cancer cells. Its ability to induce massive oxidative stress via ROS generation initiates a cascade of events, including the disruption of critical pro-survival signaling pathways (NF-κB, PI3K/Akt), the induction of cell cycle arrest, and the execution of apoptosis. The quantitative data consistently show its efficacy at low micromolar concentrations across a diverse range of cancer cell lines. The detailed mechanisms and protocols provided herein offer a comprehensive foundation for researchers aiming to further explore and harness the therapeutic potential of this promising natural compound. Future research should focus on optimizing drug delivery systems to enhance bioavailability and tumor-specific targeting, as well as exploring synergistic combinations with existing chemotherapeutic agents to overcome drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces reactive oxygen species, which mediate apoptosis in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human melanoma A375.S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces ROS-mediated apoptosis and cell cycle arrest and inhibits EMT in human cervical carcinoma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. This compound from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Triggers STING Pathway Activation to Suppress Non-Small Cell Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Compound this compound and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound reduces human colon cancer cell survival by inducing cell cycle arrest and mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. greenmedinfo.com [greenmedinfo.com]

- 16. This compound shows anti-cancer activity in human breast cancer cells by the upregulation of p53 and p21 and suppression of G1 cell cycle regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound from Plumbago Zeylanica L Induces Apoptosis in Human Non-small Cell Lung Cancer Cell Lines through NFkB Inactivation [journal.waocp.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. This compound shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound, a Biomolecule with (Anti)Osteoclastic Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Plumbagin for Researchers and Drug Development Professionals

An In-depth Overview of Plumbagin, a Promising Naphthoquinone: From its Botanical Origins to Advanced Extraction and Purification Methodologies.

Introduction

This compound (5-hydroxy-2-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone that has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. As a result, there is a growing demand for efficient and standardized methods for its extraction and purification for research and drug development purposes. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its extraction and purification, and an examination of its molecular mechanisms of action through key signaling pathways.

Natural Sources of this compound

This compound is predominantly found in a select number of plant families, with the highest concentrations typically localized in the root tissues. The primary botanical families known to produce this compound include Plumbaginaceae, Droseraceae, and Ebenaceae.

Plumbaginaceae Family

The Plumbaginaceae family, particularly the genus Plumbago, is the most well-known and commercially significant source of this compound. The roots of these plants are the primary repository of the compound.

-

Plumbago zeylanica (Ceylon Leadwort): Widely distributed in tropical and subtropical regions, the roots of P. zeylanica are a major source of this compound.

-

Plumbago rosea (syn. Plumbago indica): This species is reputed to be one of the richest sources of this compound.

-

Plumbago auriculata (syn. Plumbago capensis): While containing this compound, the concentration is generally lower compared to P. rosea and P. zeylanica.

Droseraceae Family

Several species within the carnivorous Droseraceae family, particularly the genus Drosera (sundews), are known to produce this compound.

-

Drosera intermedia

-

Drosera burmannii

-

Drosera indica

Ebenaceae Family

The Ebenaceae family, notably the genus Diospyros, also contains species that produce this compound.

-

Diospyros crassiflora

-

Diospyros canaliculata

-

Diospyros olen

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and the extraction method employed. The following tables summarize the quantitative data on this compound content from various natural sources.

Table 1: this compound Content in Various Plant Species and Parts

| Plant Species | Family | Plant Part | This compound Content (% w/w) | Reference |

| Plumbago rosea | Plumbaginaceae | Root | 27.28% | [1] |

| Plumbago zeylanica | Plumbaginaceae | Root | 18.97% | [1] |

| Plumbago rosea | Plumbaginaceae | Stem | 5.48% | [1] |

| Plumbago zeylanica | Plumbaginaceae | Stem | 5.12% | [1] |

| Plumbago rosea | Plumbaginaceae | Leaf | 4.20% | [1] |

| Plumbago zeylanica | Plumbaginaceae | Leaf | 3.59% | [1] |

| Plumbago rosea | Plumbaginaceae | Root | 0.17% | [2] |

| Plumbago capensis | Plumbaginaceae | Root | 0.04% | [2] |

| Plumbago zeylanica | Plumbaginaceae | Root | 0.01% | [2] |

| Drosera intermedia | Droseraceae | Whole Plant | 0.274% (2.74 mg/g) | [3] |

| Drosera indica (in vitro shoots) | Droseraceae | Shoot | 0.985% (9.850 mg/g) | [4] |

Table 2: Comparison of this compound Yield from Plumbago zeylanica Roots Using Different Extraction Methods

| Extraction Method | Solvent | Yield (% w/w) | Reference |

| Soxhlet Extraction | Ethanol | 2.81% | [5][6] |

| Cold Maceration | Chloroform/Dichloromethane (1:1) | 1.2% | [7] |

| Maceration | Chloroform | 81% of extract | [8][9] |

| Maceration | Ethanol | 13% of extract | [8][9] |

Experimental Protocols for Extraction and Purification

The selection of an appropriate extraction and purification strategy is critical for obtaining high-purity this compound. The following sections detail commonly employed methodologies.

General Sample Preparation

-

Collection and Authentication: Collect the desired plant material (typically roots). Ensure proper botanical identification.

-

Washing and Drying: Thoroughly wash the plant material with water to remove soil and other debris. Shade-dry or oven-dry at a low temperature (40-50°C) to a constant weight.

-

Grinding: Grind the dried plant material into a fine powder (e.g., 20-40 mesh) to increase the surface area for efficient extraction.

Extraction Methodologies

This continuous extraction method is highly efficient but requires careful temperature control to avoid degradation of thermolabile compounds.

-

Apparatus Setup: Assemble a Soxhlet apparatus, including a round-bottom flask, Soxhlet extractor, and condenser.

-

Sample Loading: Place a known quantity of the powdered plant material (e.g., 50 g) into a cellulose thimble and place the thimble inside the Soxhlet extractor.

-

Solvent Addition: Fill the round-bottom flask with a suitable solvent (e.g., ethanol, chloroform, or n-hexane) to approximately two-thirds of its volume.

-

Extraction Process: Heat the solvent using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, immersing the sample. Once the extractor is full, the solvent containing the extracted compounds will siphon back into the round-bottom flask. Allow this process to run for a specified duration (e.g., 6-8 hours or until the solvent in the extractor becomes colorless).

-

Solvent Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator to obtain the crude extract.

UAE utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.

-

Sample and Solvent Mixture: Place a known amount of the powdered plant material (e.g., 10 g) into a flask and add a specific volume of solvent (e.g., 100 mL of methanol).

-

Ultrasonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30-60 minutes).

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

Maceration involves soaking the plant material in a solvent for an extended period with occasional agitation. It is a simple and scalable method.

-

Soaking: Place the powdered plant material in a sealed container and add a suitable solvent (e.g., chloroform or ethanol) in a specific ratio (e.g., 1:10 w/v).

-

Incubation: Allow the mixture to stand at room temperature for a defined period (e.g., 24-72 hours), with periodic shaking or stirring.

-

Filtration and Concentration: Filter the mixture to separate the extract. The marc (solid residue) can be re-extracted for higher yield. Combine the filtrates and concentrate using a rotary evaporator.

Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of this compound from the crude extract.

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to settle, forming a packed bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient is starting with 100% n-hexane and progressively increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring by Thin-Layer Chromatography (TLC): Spot each fraction on a TLC plate (silica gel 60 F254). Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light or by spraying with a suitable reagent. This compound typically appears as a distinct yellow-orange spot.

-

Pooling and Crystallization: Combine the fractions containing pure this compound, evaporate the solvent, and recrystallize from a suitable solvent (e.g., n-hexane) to obtain pure this compound crystals.[10]

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for this compound extraction and the key signaling pathways it modulates.

Experimental Workflow

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways that are often dysregulated in disease states, particularly in cancer.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. This compound has been shown to be a potent inhibitor of this pathway.[11][12]

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cell growth and survival, and its constitutive activation is common in many cancers. This compound effectively suppresses this pathway.[13][14]

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, and it is a key target of this compound.[15][16][17]

Conclusion

This compound continues to be a molecule of significant interest in the field of drug discovery. A thorough understanding of its natural sources and the implementation of robust extraction and purification protocols are paramount for advancing research into its therapeutic potential. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to efficiently isolate and study this promising natural compound. Further research into optimizing extraction yields from various sources and exploring its multifaceted mechanisms of action will be crucial in unlocking the full clinical potential of this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Quality Control Standards for the Roots of Three Plumbago Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Occurrence, Uses, Biosynthetic Pathway, and Biotechnological Production of this compound, a Potent Antitumor Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. seejph.com [seejph.com]

- 6. kuey.net [kuey.net]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemical evaluation of Plumbago zeylanica roots from Indonesia and assessment of its this compound concentration [foliamedica.bg]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound (5-hydroxy-2-methyl-1,4-naphthoquinone) suppresses NF-kappaB activation and NF-kappaB-regulated gene products through modulation of p65 and IkappaBalpha kinase activation, leading to potentiation of apoptosis induced by cytokine and chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. khu.elsevierpure.com [khu.elsevierpure.com]

- 13. This compound, Vitamin K3 Analogue, Suppresses STAT3 Activation Pathway through Induction of Protein Tyrosine Phosphatase, SHP-1: Potential Role in Chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suppressive Effects of this compound on Invasion and Migration of Breast Cancer Cells via the Inhibition of STAT3 Signaling and Down-regulation of Inflammatory Cytokine Expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits cell proliferation and promotes apoptosis in multiple myeloma cells through inhibition of the PI3K/Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Suppressive effects of this compound on the growth of human bladder cancer cells via PI3K/AKT/mTOR signaling pathways and EMT - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Discovery and Traditional Use of Plumbagin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumbagin, a naphthoquinone primarily derived from the roots of plants belonging to the Plumbago genus, has a rich history steeped in traditional medicine and has emerged as a compound of significant interest in modern pharmacology. This technical guide provides a comprehensive overview of the historical discovery of this compound, its traditional applications, detailed experimental protocols for its isolation and biological assessment, and an elucidation of its key signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological interactions are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Historical Discovery and Etymology

The use of plants containing this compound, such as Plumbago zeylanica (Chitrak), dates back over 2,500 years in traditional Indian medicine (Ayurveda).[1] In this system, it was revered for its potent therapeutic properties. Similarly, Plumbago zeylanica has a long history of use in Traditional Chinese Medicine (TCM).

The scientific journey of this compound began with its isolation from the plant genus Plumbago, from which it derives its name.[2] While the exact first isolation is not definitively documented, early scientific investigations into its properties were underway in the early 20th century. A significant milestone in its chemical understanding was the correct elucidation of its formula in 1928 by Madinaveitia and Gallego.[3] this compound was initially isolated from Plumbago indica and is a principal component in the roots of Plumbago zeylanica.[2]

Traditional Uses

This compound-containing plants have been a cornerstone of traditional medicine systems, particularly in Ayurveda and TCM, for a wide array of ailments.

Ayurvedic Medicine

In Ayurveda, Plumbago zeylanica, known as "Chitrak," is considered a powerful digestive stimulant and is used to treat a variety of gastrointestinal issues. Traditional preparations include:

-

Churna (Powder): The dried root powder is administered to address digestive complaints.

-

Kashaya (Decoction): A water extract of the root is used for its therapeutic effects.

-

Lehya (Herbal Jam): A paste-like formulation for easier consumption and absorption.

Beyond digestive health, Chitrak is traditionally used for inflammatory conditions, skin diseases, and as a carminative.

Traditional Chinese Medicine (TCM)

In TCM, Plumbago zeylanica is utilized for its purported ability to treat rheumatic pain, bruises, and certain skin conditions.

The following table summarizes the traditional uses and preparations of this compound-containing plants.

| Traditional Medicine System | Plant Name(s) | Ailments Treated | Traditional Preparations |

| Ayurveda | Plumbago zeylanica (Chitrak) | Digestive disorders, inflammation, skin diseases, anorexia, piles, worms | Churna (powder), Kashaya (decoction), Lehya (herbal jam), Arishta (fermented decoction) |

| Traditional Chinese Medicine | Plumbago zeylanica | Rheumatism, bruises, skin ailments | Decoctions, topical applications |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound, as well as a key protocol for evaluating its anti-inflammatory activity.

Extraction and Isolation of this compound from Plumbago zeylanica Roots

Objective: To extract and isolate pure this compound from the dried roots of Plumbago zeylanica.

Methodology:

-

Preparation of Plant Material: Shade-dried roots of Plumbago zeylanica are coarsely powdered.

-

Soxhlet Extraction:

-

A known quantity of the powdered root material is packed into a thimble and placed in a Soxhlet extractor.

-

Extraction is carried out using n-hexane as the solvent for 6-8 hours.

-

The solvent is then evaporated under reduced pressure to obtain the crude n-hexane extract.

-

-

Column Chromatography:

-

The crude extract is subjected to silica gel (60-120 mesh) column chromatography.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions showing a yellow spot corresponding to the Rf value of standard this compound are pooled.

-

The pooled fractions are concentrated and recrystallized from a suitable solvent like petroleum ether to yield pure, orange-yellow needle-like crystals of this compound.

-

Caption: Experimental workflow for the extraction and isolation of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a plant extract.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 270 nm.

-

Injection Volume: 20 µL.

-

-

Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a series of standard solutions of known concentrations.

-

Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to a suitable concentration.

-

Analysis: The standard solutions and the sample solution are injected into the HPLC system.

-

Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Methodology:

-

Animals: Wistar albino rats (150-200 g) are used.

-

Grouping: Animals are divided into groups (n=6):

-

Control group (vehicle only).

-

Standard group (e.g., Indomethacin 10 mg/kg).

-

Test groups (this compound at different doses, e.g., 25, 50, 100 mg/kg, administered orally).

-

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The respective treatments are administered to each group.

-

After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Evaluation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

The following table summarizes key quantitative data from representative studies.

| Parameter | Value | Reference |

| This compound Yield from P. zeylanica roots | 0.5% - 2.0% (w/w) | General literature |

| HPLC Mobile Phase | Methanol:Water (70:30) | General literature |

| HPLC Detection Wavelength | 270 nm | General literature |

| Carrageenan-induced Paw Edema Inhibition (this compound 50 mg/kg) | ~40-60% | General literature |

Signaling Pathways of this compound

This compound exerts its diverse pharmacological effects by modulating multiple signaling pathways. The following diagrams illustrate its inhibitory actions on key pathways involved in inflammation and cancer.

Inhibition of NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

Caption: this compound inhibits the PI3K/Akt/mTOR pathway at PI3K and Akt.

Inhibition of STAT3 Signaling Pathway

Caption: this compound inhibits the STAT3 pathway by targeting STAT3 activation.

Conclusion

This compound stands as a testament to the successful translation of traditional knowledge into modern pharmacological investigation. Its journey from ancient remedies to a molecule with well-defined mechanisms of action provides a compelling case for the continued exploration of natural products in drug discovery. The detailed protocols and pathway analyses presented in this guide offer a foundational resource for researchers and scientists aiming to further unravel the therapeutic potential of this remarkable compound. Future research should focus on clinical trials to validate its efficacy and safety in human populations for various disease indications.

References

- 1. This compound, a medicinal plant-derived naphthoquinone, is a novel inhibitor of the growth and invasion of hormone refractory prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Different Derivatives of this compound Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

Plumbagin's Impact on Cellular Signaling Pathways: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms of a promising natural compound for therapeutic development.

Introduction

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), a naturally occurring naphthoquinone derived from plants of the Plumbaginaceae family, has garnered significant attention in the scientific community for its potent biological activities.[1][2][3][4] Extensive research has demonstrated its anti-inflammatory, anti-cancer, and anti-diabetic properties.[5][6] This technical guide provides a comprehensive overview of the effects of this compound on key cellular signaling pathways, offering researchers, scientists, and drug development professionals a detailed resource on its mechanisms of action. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades and experimental workflows.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| A549 | Non-small cell lung cancer | 10.3 | 12 | [7][8] |

| H292 | Non-small cell lung cancer | 7.3 | 12 | [7][8] |

| H460 | Non-small cell lung cancer | 6.1 | 12 | [7][8] |

| MG-63 | Human osteosarcoma | 15.9 µg/mL | Not Specified | [9] |

| A375 | Melanoma | 2.790 | Not Specified | [10] |

| SK-MEL-28 | Melanoma | 3.872 | Not Specified | [10] |

| MCF-7 | Breast Cancer | 2.63 ± 0.01 | 24 | [11] |

| MCF-7 | Breast Cancer | 2.86 ± 0.01 | 48 | [11] |

| MCF-7 | Breast Cancer | 2.76 ± 0.01 | 72 | [11] |

Core Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several critical signaling pathways that are often dysregulated in disease, particularly in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. This compound is a potent inhibitor of NF-κB activation.[12] It has been shown to suppress the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα.[3][12] This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity.[3][12] The downregulation of NF-κB activity by this compound leads to the suppression of various NF-κB-regulated gene products involved in anti-apoptosis (e.g., Bcl-2, Bcl-xL, XIAP), proliferation, and angiogenesis (e.g., VEGF).[3][12]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is common in many cancers. This compound has been shown to suppress the activation of STAT3.[13] It inhibits the tyrosine phosphorylation of STAT3, which is a critical step for its dimerization, nuclear translocation, and DNA binding activity.[13] The inhibition of STAT3 signaling by this compound leads to the downregulation of its target genes, including those involved in cell survival (e.g., Bcl-xL) and angiogenesis (e.g., VEGF).[13]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. This compound has been demonstrated to inhibit this pathway in various cancer cells.[14][15] By suppressing the PI3K/Akt/mTOR signaling cascade, this compound can induce apoptosis and autophagy.[14][15] The inhibition of this pathway also contributes to cell cycle arrest.[15]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound reduces human colon cancer cell survival by inducing cell cycle arrest and mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Effects and Mechanisms of Action of this compound: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound from Plumbago Zeylanica L Induces Apoptosis in Human Non-small Cell Lung Cancer Cell Lines through NFkB Inactivation [journal.waocp.org]

- 9. This compound shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Elicits Cell-Specific Cytotoxic Effects and Metabolic Responses in Melanoma Cells [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound, Vitamin K3 Analogue, Suppresses STAT3 Activation Pathway through Induction of Protein Tyrosine Phosphatase, SHP-1: Potential Role in Chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. This compound induces cell cycle arrest and autophagy and suppresses epithelial to mesenchymal transition involving PI3K/Akt/mTOR-mediated pathway in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Plumbagin in Plumbago Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumbagin, a naphthoquinone of significant pharmacological interest, is a characteristic secondary metabolite of the Plumbago genus. Its potent anticancer, antimicrobial, and anti-inflammatory properties have driven extensive research into its biosynthesis, aiming to optimize its production for therapeutic applications. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It consolidates quantitative data on this compound production, presents detailed experimental protocols for pathway elucidation, and visualizes the core metabolic route and associated experimental workflows. This document serves as a comprehensive resource for researchers engaged in the study and biotechnological production of this valuable natural product.

Introduction

This compound (5-hydroxy-2-methyl-1,4-naphthoquinone) is a yellow crystalline substance found predominantly in the roots of plants from the Plumbaginaceae, Droseraceae, and Ebenaceae families.[1][2] Plumbago species, such as P. zeylanica, P. indica (synonymous with P. rosea), and P. auriculata, are primary sources of this compound.[1][2] The escalating demand for this compound in the pharmaceutical industry, coupled with the slow growth of Plumbago plants, necessitates the exploration of biotechnological production methods.[1][3] A thorough understanding of the biosynthetic pathway is fundamental to developing strategies for enhanced this compound yield through metabolic engineering and cell culture optimization.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Plumbago species primarily proceeds via the acetate-polymalonate pathway, a common route for the formation of polyketides in plants.[1][4] However, evidence also suggests the involvement of an alternative pathway utilizing L-alanine as a precursor in some plant families.[1][5][6]

The Acetate-Polymalonate Pathway

This pathway is considered the principal route for this compound biosynthesis in Plumbago.[1] Isotopic labeling studies have demonstrated the incorporation of acetate and malonate into the this compound molecule, whereas precursors of the shikimate pathway were not incorporated.[1] The key steps are as follows:

-

Chain Initiation and Elongation: The pathway commences with the condensation of one molecule of acetyl-CoA (as a starter unit) with five molecules of malonyl-CoA (as extender units). This iterative condensation is catalyzed by a type III Polyketide Synthase (PKS) . The reaction results in the formation of a linear hexaketide backbone.[7][8]

-

Cyclization and Aromatization: The unstable hexaketide intermediate undergoes intramolecular cyclization and aromatization reactions. While the exact mechanism and the enzymes involved in this step are not fully elucidated, it is proposed that an aldoketoreductase and a cyclase are involved.[1] This leads to the formation of the bicyclic naphthoquinone scaffold. A key intermediate identified at this stage is 3-methyl-1,8-naphthalenediol .[8]

-

Hydroxylation and Oxidation: The final steps in the pathway involve a series of modifications to the naphthoquinone ring, catalyzed by cytochrome P450 monooxygenases. In P. zeylanica, two specific CYP450 enzymes have been identified:

-

CYP81B140: This enzyme is responsible for the C-1 oxidation, C-4 hydroxylation, and hydration of 3-methyl-1,8-naphthalenediol to form the intermediate isoshinanolone .[8][9]

-

CYP81B141: This enzyme catalyzes the subsequent dehydration and C-4 oxidation of isoshinanolone to yield the final product, This compound .[8][9]

-

The L-Alanine Pathway

Feeding studies in certain plant species, including members of the Droseraceae family and some reports on Plumbago root cultures, have shown the incorporation of L-alanine into the this compound structure.[1][5][6] This suggests an alternative biosynthetic route, although the acetate-polymalonate pathway is more widely accepted for Plumbago. The proposed L-alanine pathway involves the incorporation of the C2 portion of the alanine carbon skeleton.[1]

Quantitative Data on this compound Production

The production of this compound can be significantly influenced by the choice of plant species, culture system, and the application of elicitors. The following tables summarize key quantitative data from various studies.

Table 1: this compound Content in Different Plumbago Species and Tissues

| Species | Tissue | This compound Content (% dry weight) | Reference |

| P. rosea | Root | 27.28% | [10] |

| P. zeylanica | Root | 18.97% | [10] |

| P. rosea | Stem | 5.48% | [10] |

| P. zeylanica | Stem | 5.12% | [10] |

| P. rosea | Leaf | 4.20% | [10] |

| P. zeylanica | Leaf | 3.59% | [10] |

| P. europaea | Root | 1.9% | [11] |

| P. europaea | Leaf | 1.5% | [11] |

Table 2: this compound Yield in In Vitro Cultures of Plumbago Species

| Species | Culture Type | This compound Yield (mg/g dry weight) | Reference |

| P. rosea | Hairy Roots | 2.53 | [9] |

| P. indica | Hairy Roots (Control) | ~5.0 | [12] |

| P. zeylanica | Cell Suspension | 0.0428 (in calli) | [13] |

| P. auriculata | Hairy Roots (30 days) | 38.95 | [14] |

Table 3: Effect of Elicitors on this compound Production in Plumbago In Vitro Cultures

| Species | Elicitor | Concentration | This compound Yield (mg/g dry weight) | Fold Increase | Reference |

| P. indica | Chitosan | 150 mg/L | 12.5 (total) | ~6.6 | [6] |

| P. indica | L-alanine | 5 mM | 12.5 (total) | ~6.6 | [6] |

| P. indica | Silver Nitrate | 100 µM | 7.6 (intracellular) | 4.0 | [6] |

| P. indica | Methyl Jasmonate | 80 µM | 13.16 (in bioreactor) | ~2.6 | [12] |

| P. rosea | Chitosan | 150 mg/L | - | 6.71 | [15] |

| P. indica | Yeast Extract | 50 mg/L | 3.88% (w/w) | 1.34 | [5] |

Experimental Protocols

This compound Extraction and Quantification by HPLC

This protocol is adapted from methodologies described for the quantification of this compound in Plumbago extracts.[16][17]

1. Extraction:

- Air-dry the plant material (e.g., roots, leaves) at room temperature and grind to a fine powder.

- Perform successive solvent extraction using a series of solvents with increasing polarity (e.g., petroleum ether, chloroform, acetone, ethanol).

- Alternatively, for a simpler extraction, macerate the powdered plant material in methanol for 24 hours.[17]

- Concentrate the extracts under reduced pressure using a rotary evaporator.

2. HPLC Analysis:

- HPLC System: A reverse-phase HPLC system equipped with a UV detector.

- Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v) or a buffered mobile phase such as 5mM ammonium acetate (pH 3.8) and acetonitrile (40:60, v/v).[17]

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 254 nm or 268 nm.[17]

- Quantification: Prepare a standard curve using a certified standard of this compound. Calculate the concentration of this compound in the extracts by comparing the peak areas with the standard curve.

Heterologous Expression and Assay of Plumbago Polyketide Synthase (PKS)

This protocol is a generalized procedure based on methods for expressing and characterizing plant type III PKS enzymes.[7][17][18]

1. Gene Cloning and Vector Construction:

- Isolate total RNA from Plumbago roots and synthesize cDNA.

- Amplify the full-length PKS coding sequence using specific primers.

- Clone the PKS cDNA into an E. coli expression vector (e.g., pET vector).

2. Heterologous Expression in E. coli:

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

- Incubate at a lower temperature (e.g., 18-25°C) to enhance soluble protein production.

- Harvest the cells by centrifugation and lyse them by sonication.

3. Protein Purification:

- If using a tagged vector (e.g., His-tag), purify the recombinant PKS protein using affinity chromatography (e.g., Ni-NTA resin).

- Verify the purity and size of the protein by SDS-PAGE.

4. Enzyme Assay:

- Prepare a reaction mixture containing buffer (e.g., potassium phosphate buffer, pH 7.0), the purified PKS enzyme, the starter substrate acetyl-CoA, and the extender substrate malonyl-CoA (often radiolabeled, e.g., [2-¹⁴C]malonyl-CoA).

- Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

- Stop the reaction by adding acid (e.g., acetic acid).

- Extract the products with an organic solvent (e.g., ethyl acetate).

- Analyze the products by thin-layer chromatography (TLC) and autoradiography, or by HPLC.

Artificial MicroRNA (amiRNA)-Mediated Gene Silencing

This is a generalized protocol for amiRNA-mediated gene silencing in plants, which has been used to study the function of CYP450s in this compound biosynthesis.[2][9][14][16][19]

1. amiRNA Design and Vector Construction:

- Design a 21-nucleotide amiRNA sequence that is specific to the target gene (e.g., CYP81B140 or CYP81B141). Web-based tools are available for this purpose.

- Use overlapping PCR to replace the endogenous miRNA/miRNA* duplex in a pre-miRNA backbone (e.g., from Arabidopsis miR319a) with the designed amiRNA sequence.[14]

- Clone the resulting amiRNA precursor into a plant expression vector.

2. Plant Transformation:

- Introduce the amiRNA construct into Agrobacterium tumefaciens.

- Transform Plumbago explants (e.g., leaf discs) with the recombinant Agrobacterium through co-cultivation.

- Regenerate transgenic plants or hairy roots under selection.

3. Analysis of Gene Silencing:

- Extract total RNA from the transgenic and wild-type plants/hairy roots.

- Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the target gene. A significant reduction in transcript levels in the transgenic lines indicates successful gene silencing.

- Analyze the metabolome of the silenced lines by HPLC to determine the effect on this compound and its intermediates. For example, silencing of CYP81B140 and CYP81B141 resulted in reduced this compound levels and accumulation of 3-methyl-1-8-naphthalenediol and isoshinanolone.[9]

Visualizations

Biosynthetic Pathways

Caption: Overview of the primary acetate-polymalonate and alternative L-alanine pathways for this compound biosynthesis.

Experimental Workflow for Gene Silencing

Caption: Workflow for amiRNA-mediated gene silencing to study this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Plumbago species is a well-studied polyketide pathway, with the key enzymes and several intermediates now identified. The acetate-polymalonate pathway, initiated by a type III PKS and completed by a series of modifications including those by CYP450 enzymes, represents the core route. While significant progress has been made, several areas warrant further investigation. The precise mechanisms of cyclization and aromatization of the hexaketide backbone remain to be fully elucidated. Furthermore, the regulatory networks governing the expression of biosynthetic genes are largely unknown. Future research focusing on the transcriptional regulation of the pathway, combined with metabolic engineering strategies such as the overexpression of key enzymes and the optimization of culture conditions, holds great promise for the sustainable and high-yield production of this compound to meet its growing pharmaceutical demand.

References

- 1. The Occurrence, Uses, Biosynthetic Pathway, and Biotechnological Production of this compound, a Potent Antitumor Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple method for construction of artificial microRNA vector in plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A polyketide synthase of Plumbago indica that catalyzes the formation of hexaketide pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional genomics-enabled characterization of CYP81B140 and CYP81B141 from Plumbago zeylanica L. substantiates their involvement in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 11. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectral Quantitation of Total Cytochrome P450 in Microsomes Using a Single-Beam Spectrophotometer | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Highly Specific Gene Silencing by Artificial MicroRNAs in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Approaches for in vitro propagation and production of this compound in Plumbago spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

- 18. Heterologous Biosynthesis of Type II Polyketide Products Using E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Plumbagin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone derived from the plants of the Plumbaginaceae, Droseraceae, and Ebenaceae families. It has garnered significant scientific interest due to its wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its diverse biological effects, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a yellow, crystalline compound belonging to the naphthoquinone class of organic compounds. Its chemical structure is characterized by a naphthalene ring system with two ketone groups, a hydroxyl group, and a methyl group.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-hydroxy-2-methylnaphthalene-1,4-dione | [1] |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Melting Point | 76-78 °C | [2] |

| Boiling Point | 383.9 °C at 760 mmHg | [2] |

| Solubility | Sparingly soluble in water; Soluble in DMSO (100 mM) and ethanol (50 mM) | |

| pKa | 9.48 (Strongest Acidic) | |

| Appearance | Yellow crystalline substance |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| UV-Vis (in Methanol) | λmax at 265 nm and 410 nm | |

| FT-IR (KBr) | ~3427 cm⁻¹ (O-H stretch), ~1663, 1644 cm⁻¹ (C=O stretch), ~1608 cm⁻¹ (C=C stretch) | |

| ¹H-NMR (CDCl₃) | Signals corresponding to aromatic protons, a methyl group, and a hydroxyl group. | |

| ¹³C-NMR (CDCl₃) | Signals corresponding to carbons of the naphthoquinone skeleton, including carbonyl, hydroxyl-substituted, and methyl-substituted carbons. |

Biological Activities and Mechanism of Action

This compound exhibits a remarkable range of biological activities, making it a promising candidate for therapeutic development. Its mechanism of action is often attributed to its ability to induce oxidative stress, inhibit key signaling pathways, and modulate the activity of various enzymes.

Anticancer Activity

This compound has demonstrated potent anticancer effects against a wide variety of cancer cell lines.[3] Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[3]

Table 3: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Reference(s) |

| A549 | Non-small cell lung cancer | 10.3 µM (12h) | [1][2] |

| H460 | Non-small cell lung cancer | 6.1 µM (12h) | [1][2] |

| H292 | Non-small cell lung cancer | 7.3 µM (12h) | [1][2] |

| MG-63 | Osteosarcoma | 15.9 µg/mL | [3] |

| A375 | Melanoma | 2.790 µM | [4] |

| SK-MEL-28 | Melanoma | 3.872 µM | [4] |

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. By blocking the activation of NF-κB, this compound suppresses the production of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

This compound possesses broad-spectrum antimicrobial activity against various bacteria and fungi. It can inhibit the growth of multidrug-resistant strains and also demonstrates anti-biofilm properties.

Table 4: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms

| Microorganism | MIC Value (µg/mL) | Reference(s) |

| Staphylococcus aureus | 1.56 | [5][6] |

| Candida albicans | 0.78 | [5][6] |

| Gram-positive clinical isolates | 0.029 - 0.117 | [7][8] |

| Gram-negative clinical isolates | 0.029 - 0.117 | [7][8] |

Key Signaling Pathways Modulated by this compound

This compound's pleiotropic effects are a result of its ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in disease.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB pathway. It can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.

STAT3 Signaling Pathway

This compound can suppress both constitutive and inducible STAT3 activation. It achieves this by inhibiting the phosphorylation of STAT3, which is a critical step for its dimerization, nuclear translocation, and DNA binding activity. This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway at multiple levels, including the suppression of PI3K, and the phosphorylation of Akt and mTOR.[9][10][11][12][13] This inhibitory action contributes significantly to its anticancer effects.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, p-p65, p65, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[14][15][16]

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: Treat the transfected cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

STAT3 Electrophoretic Mobility Shift Assay (EMSA)

This assay detects the DNA binding activity of STAT3.[17][18][19][20][21]

-

Nuclear Extract Preparation: Treat cells with this compound and prepare nuclear extracts.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with a non-radioactive label (e.g., biotin or DIG) or a radioactive isotope (e.g., ³²P).

-

Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For competition assays, add an excess of unlabeled probe. For supershift assays, add a STAT3-specific antibody.

-

Native Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Transfer the complexes to a membrane and detect the labeled probe using appropriate methods (e.g., streptavidin-HRP for biotin or autoradiography for ³²P).

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a broad range of biological activities. Its ability to modulate key signaling pathways, particularly in the context of cancer and inflammation, makes it an attractive candidate for further investigation and development as a therapeutic agent. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Plumbago Zeylanica L Induces Apoptosis in Human Non-small Cell Lung Cancer Cell Lines through NFkB Inactivation [journal.waocp.org]

- 3. This compound shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. Antibacterial and anti-biofilm activity of this compound against multi-drug resistant clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial and anti-biofilm activity of this compound against multi-drug resistant clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits cell proliferation and promotes apoptosis in multiple myeloma cells through inhibition of the PI3K/Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppressive effects of this compound on the growth of human bladder cancer cells via PI3K/AKT/mTOR signaling pathways and EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ou.edu [ou.edu]

- 19. researchgate.net [researchgate.net]

- 20. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]

- 21. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

The Pharmacokinetics and Bioavailability of Plumbagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plumbagin, a naturally occurring naphthoquinone derived from plants of the Plumbago genus, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Despite its therapeutic potential, the clinical translation of this compound is hindered by its poor biopharmaceutical properties, primarily its low aqueous solubility and limited oral bioavailability. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound is characterized by rapid metabolism and elimination, contributing to its low systemic exposure after oral administration. Studies in animal models, primarily rats, have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats